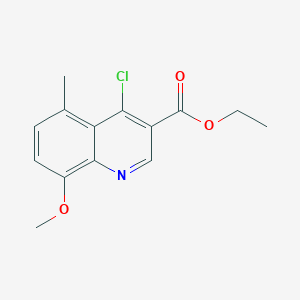

Ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate

CAS No.: 77156-83-3

Cat. No.: VC8135978

Molecular Formula: C14H14ClNO3

Molecular Weight: 279.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77156-83-3 |

|---|---|

| Molecular Formula | C14H14ClNO3 |

| Molecular Weight | 279.72 g/mol |

| IUPAC Name | ethyl 4-chloro-8-methoxy-5-methylquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C14H14ClNO3/c1-4-19-14(17)9-7-16-13-10(18-3)6-5-8(2)11(13)12(9)15/h5-7H,4H2,1-3H3 |

| Standard InChI Key | NHWYSFNHIYGQNG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)C)Cl |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)C)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s quinoline backbone is substituted at positions 3, 4, 5, and 8, creating a unique electronic and steric profile. The ethyl carboxylate group at position 3 enhances solubility in organic solvents, while the chloro and methoxy groups at positions 4 and 8 contribute to its reactivity and potential biological interactions. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.72 g/mol |

| Density | 1.252 g/cm³ |

| Boiling Point | 346.4 °C at 760 mmHg |

| SMILES Notation | CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)C)Cl |

The methoxy group at position 8 donates electron density via resonance, potentially stabilizing intermediates in substitution reactions, while the methyl group at position 5 introduces steric hindrance that may influence binding affinities in biological systems.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The Coppola quinoline synthesis method is a cornerstone for generating this compound. This approach involves reacting isatoic anhydrides with ethyl acetoacetate under controlled conditions to form the quinoline scaffold. Key steps include:

-

Cyclization: Formation of the quinoline ring via thermal or acid-catalyzed cyclization.

-

Functionalization: Sequential introduction of chloro, methoxy, and methyl groups through electrophilic substitution or nucleophilic aromatic substitution.

-

Esterification: Attachment of the ethyl carboxylate group via esterification reactions.

Reaction yields depend on solvent polarity, temperature, and catalyst selection. For instance, using polar aprotic solvents like dimethylformamide (DMF) at 80–100°C improves substitution efficiency at position 4.

Industrial Production Considerations

Scaling up synthesis requires optimizing reaction parameters for cost-effectiveness and purity. Continuous flow reactors and heterogeneous catalysts (e.g., zeolites) are employed to enhance throughput and reduce byproduct formation. Industrial batches typically achieve ≥90% purity, validated via high-performance liquid chromatography (HPLC).

Chemical Reactivity and Derivative Formation

The compound’s reactivity is dominated by its electron-deficient quinoline core and substituent-specific interactions:

-

Substitution Reactions: The chloro group at position 4 undergoes nucleophilic substitution with reagents like sodium azide or amines, yielding azido or amino derivatives.

-

Oxidation/Reduction: The quinoline ring can be oxidized to N-oxides using hydrogen peroxide or reduced to tetrahydroquinolines with sodium borohydride.

-

Condensation Reactions: Reactivity with hydrazine derivatives forms pyrazoloquinolines, which are explored for their photophysical properties.

Comparison with Structural Analogs

The compound’s uniqueness arises from its substitution pattern. For example:

| Compound | Key Differences | Biological Impact |

|---|---|---|

| Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate | Lacks methyl group at position 5 | Reduced steric hindrance |

| Ethyl 4-chloro-6-methoxyquinoline-3-carboxylate | Methoxy at position 6 | Altered electronic distribution |

The methyl group at position 5 in the target compound may enhance lipid solubility, potentially improving cell membrane permeability in drug design.

Future Research Directions

Critical gaps include:

-

Biological Screening: Systematic evaluation of antimicrobial, anticancer, and antiviral activity.

-

Synthetic Optimization: Development of enantioselective routes for chiral derivatives.

-

Materials Characterization: Investigation of charge transport properties in thin-film devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume